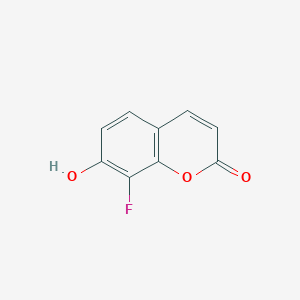
8-Fluoro-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the Williamson etherification reaction of 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-fluoro-7-oxo-2H-chromen-2-one, while reduction can produce 8-fluoro-7-hydroxy-2,3-dihydrochromen-2-one .
Scientific Research Applications
8-Fluoro-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position allows the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorine atom at the 8th position increases the compound’s lipophilicity, facilitating its penetration through cell membranes. These properties enable the compound to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
7-Hydroxy-2H-chromen-2-one: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.
8-Fluoro-4-hydroxy-2H-chromen-2-one: Similar structure but with the hydroxyl group at the 4th position, leading to variations in reactivity and applications.
Umbelliferone (7-Hydroxycoumarin): A naturally occurring coumarin derivative with similar biological activities but without the fluorine atom.
Uniqueness: The presence of both the fluorine atom and the hydroxyl group in 8-Fluoro-7-hydroxy-2H-chromen-2-one makes it unique among coumarin derivatives.
Properties
Molecular Formula |
C9H5FO3 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
8-fluoro-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5FO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H |
InChI Key |
SRLNQAMFLCCYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


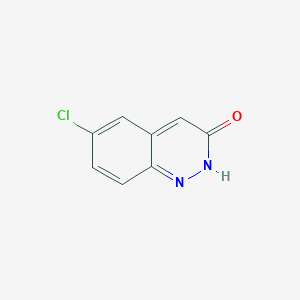
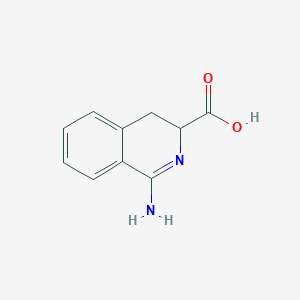




![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

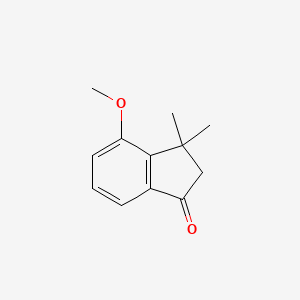


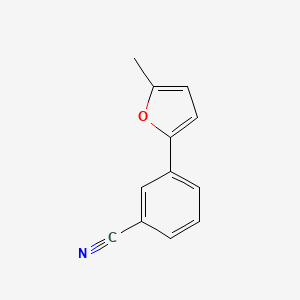

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
